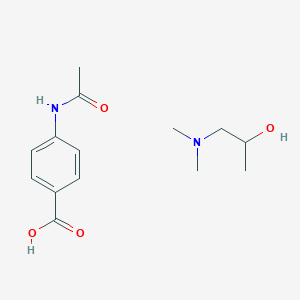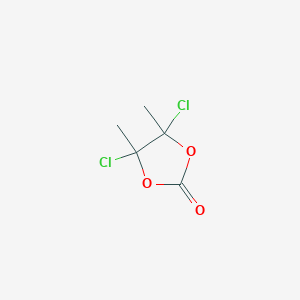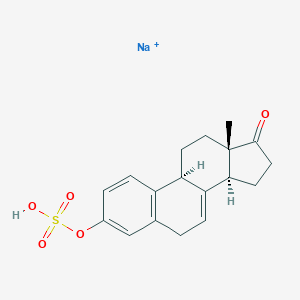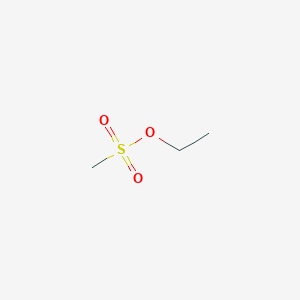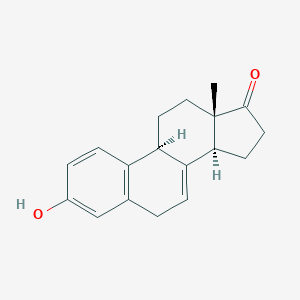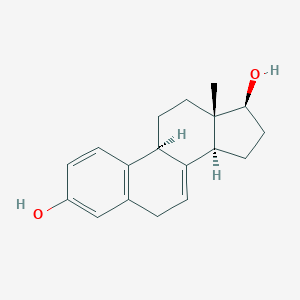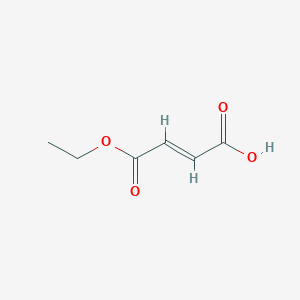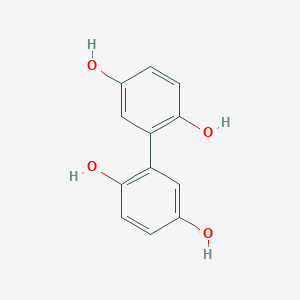
2-(2,5-二羟基苯基)苯-1,4-二醇
描述
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound with the formula (C6H5)2 . It forms colorless crystals and is an aromatic hydrocarbon . It’s used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
Biphenyl is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl is slightly less reactive chemically than benzene . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .科学研究应用
抗氧化特性
该化合物及其衍生物的抗氧化活性已使用密度泛函理论 (DFT) 计算进行了广泛研究 . O–H 键断裂是其抗氧化活性的关键因素。在水、甲醇和丙酮等溶剂中,顺序质子损失 - 电子转移 (SPL–ET) 机制可能是主要的抗氧化途径。然而,在气相中,氢原子转移 (HAT) 机制占主导地位。值得注意的是,具有平面结构的苯并呋喃 - 芪杂化化合物(特别是化合物 3)表现出最高的抗氧化活性。
紫外 - 可见光谱
在理论层面上,配合物 [La (化合物 3)3] 在紫外 - 可见光谱中引起红移。 这一观察结果提供了对化合物电子跃迁和激发态的见解 .
合成应用
虽然该化合物本身具有固有的特性,但其衍生物可以作为合成其他有机化合物的合成子。 例如,1,4-二硫杂环己烷-2,5-二醇(一种衍生物)已在合成过程中得到有效利用 .
双发射现象
在光化学领域,该化合物表现出双发射,这在其发射光谱中有所反映。 了解这种双发射行为对于光电子学和传感中的应用至关重要 .
荧光特性
该化合物的荧光特性已被探索,特别是在与其类似物相比时。例如,2-(2'-羟基苯基)苯并恶唑显示出单一的宽发射,而 2-(2',4'-羟基苯基)苯并恶唑则显示出良好的分裂双发射。 这些荧光特性对成像和标记应用具有意义 .
安全和危害
作用机制
Target of Action
Similar compounds such as dihydroxybenzenes are known to interact with various biological targets .
Mode of Action
It’s known that dihydroxybenzenes, which this compound is a type of, are phenols and have two hydroxyl groups (−oh) substituted onto a benzene ring . These hydroxyl groups can participate in various chemical reactions, potentially leading to interactions with biological targets.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions .
Pharmacokinetics
It’s known that the compound has a melting point of 281-283 °c and a boiling point of 32779°C . These properties may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit antioxidative activities .
Action Environment
The action, efficacy, and stability of 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .
生化分析
Biochemical Properties
The compound 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antioxidative activity, which is attributed to the O–H bond breakage . The compound’s environment greatly influences these interactions .
Cellular Effects
2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits efficient antibacterial activity against both Gram-positive and Gram-negative bacterial pathogens .
Molecular Mechanism
At the molecular level, 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form a complex with certain radicals provides it with antioxidative properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could also have effects on its localization or accumulation .
属性
IUPAC Name |
2-(2,5-dihydroxyphenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHTYDZPRYLZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631596 | |
| Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4371-32-8 | |
| Record name | [1,1′-Biphenyl]-2,2′,5,5′-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




